N-(2-methoxyethyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide N-(2-methoxyethyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9651467
InChI: InChI=1S/C13H15N3O3S/c1-19-7-6-14-12(17)9-16-13(18)5-4-10(15-16)11-3-2-8-20-11/h2-5,8H,6-7,9H2,1H3,(H,14,17)
SMILES: COCCNC(=O)CN1C(=O)C=CC(=N1)C2=CC=CS2
Molecular Formula: C13H15N3O3S
Molecular Weight: 293.34 g/mol

N-(2-methoxyethyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

CAS No.:

Cat. No.: VC9651467

Molecular Formula: C13H15N3O3S

Molecular Weight: 293.34 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxyethyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide -

Specification

Molecular Formula C13H15N3O3S
Molecular Weight 293.34 g/mol
IUPAC Name N-(2-methoxyethyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Standard InChI InChI=1S/C13H15N3O3S/c1-19-7-6-14-12(17)9-16-13(18)5-4-10(15-16)11-3-2-8-20-11/h2-5,8H,6-7,9H2,1H3,(H,14,17)
Standard InChI Key IGXLXYSZRSFVSR-UHFFFAOYSA-N
SMILES COCCNC(=O)CN1C(=O)C=CC(=N1)C2=CC=CS2
Canonical SMILES COCCNC(=O)CN1C(=O)C=CC(=N1)C2=CC=CS2

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

N-(2-Methoxyethyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide belongs to the pyridazinone class, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The thiophene group at position 3 introduces sulfur-based reactivity, while the methoxyethyl acetamide side chain enhances solubility and bioavailability .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC13H15N3O3S\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{3}\text{S}
Molecular Weight293.34 g/mol
IUPAC NameN-(2-Methoxyethyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
SMILESCOCCNC(=O)CN1C(=O)C=CC(=N1)C2=CC=CS2
InChI KeyIGXLXYSZRSFVSR-UHFFFAOYSA-N

The compound’s three-dimensional conformation, as modeled in PubChem , reveals a planar pyridazinone ring with the thiophene group oriented perpendicularly, creating steric interactions that may influence binding to biological targets.

Spectroscopic and Computational Data

Fourier-transform infrared (FTIR) spectroscopy of related pyridazinones shows characteristic peaks at 1670–1700 cm1^{-1} (C=O stretch) and 3100–3300 cm1^{-1} (N-H stretch). Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, suggesting moderate polarity conducive to membrane permeability .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of N-(2-methoxyethyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide involves three key steps:

  • Formation of the Pyridazinone Core: Cyclocondensation of maleic anhydride with hydrazine derivatives yields the pyridazinone ring.

  • Thiophene Substitution: Suzuki-Miyaura coupling introduces the thiophene group at position 3 using palladium catalysts .

  • Side Chain Attachment: The methoxyethyl acetamide moiety is added via nucleophilic acyl substitution under basic conditions.

Table 2: Optimal Reaction Conditions

StepConditionsYield
Pyridazinone formationDMSO, 80°C, 12 hr68%
Thiophene couplingPd(PPh3_3)4_4, K2_2CO3_3, DMF, 100°C75%
Acetamide additionEt3_3N, THF, rt, 6 hr82%

Challenges in Purification

Chromatographic purification is complicated by the compound’s polarity, requiring reverse-phase HPLC with acetonitrile/water gradients. Recrystallization from ethanol yields crystals suitable for X-ray diffraction, though no published structures exist to date .

Biological Activities and Mechanisms of Action

Enzyme Inhibition Studies

Pyridazinones are known inhibitors of phosphodiesterases (PDEs) and cyclooxygenases (COXs). Molecular docking simulations predict that N-(2-methoxyethyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide binds to PDE4B with a calculated KiK_i of 120 nM, comparable to rolipram (Ki=90K_i = 90). The thiophene group forms a π-π interaction with Phe446, while the acetamide side chain hydrogen-bonds to Gln369 .

Antimicrobial Activity

In vitro assays against Staphylococcus aureus and Escherichia coli show moderate activity (MIC = 32 µg/mL), likely due to membrane disruption via hydrophobic interactions.

Comparative Analysis with Related Compounds

Table 3: Comparison of Pyridazinone Derivatives

CompoundTargetIC50_{50}
N-(2-Methoxyethyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1-yl)acetamidePDE4B120 nM
3-(4-Fluorophenyl)pyridazinoneCOX-2850 nM
6-Oxo-5-(thiophen-2-yl)pyridazine-1-carboxamideAChE2.1 µM

The thiophene substituent enhances selectivity for PDE4 over COX-2 compared to fluorophenyl analogs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator